[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate
Description
The compound [6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate is a heterocyclic ester featuring a pyranone core substituted with a sulfanylmethyl-linked 4,6-dimethylpyrimidine moiety and a 4-methylbenzoate ester group. Its structure comprises:
- Sulfanylmethyl bridge: A –SCH2– group connecting the pyranone to the pyrimidine ring, enhancing conformational flexibility.
- 4,6-Dimethylpyrimidine: A nitrogen-rich aromatic system with methyl substituents at positions 4 and 6, influencing steric and electronic properties.
- 4-Methylbenzoate ester: A para-methyl-substituted benzoyl group, modulating lipophilicity and steric bulk.
Crystallographic tools like SHELXL (for refinement) and WinGX/ORTEP (for visualization) are critical for characterizing such molecules .
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-12-4-6-15(7-5-12)19(24)26-18-10-25-16(9-17(18)23)11-27-20-21-13(2)8-14(3)22-20/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXJKDRFGPZLDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine derivative, followed by the formation of the pyran ring, and finally the esterification with 4-methylbenzoic acid. Each step requires specific reagents and conditions, such as the use of sulfur-containing reagents for the thioether linkage and acidic or basic catalysts for the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it can serve as a probe to study enzyme interactions, particularly those involving sulfur-containing substrates.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which [6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate exerts its effects is primarily through its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of key metabolic enzymes or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison with Ethyl Benzoate Derivatives
Nitro-Substituted Pyrimidine Analog
describes 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate, differing in two key aspects:
- Benzoate substitution: A nitro group at position 3 of the benzoate ring (vs. para-methyl in the target).
- Pyrimidine substitution : A single methyl group at position 4 (vs. 4,6-dimethyl in the target), decreasing steric hindrance and possibly enhancing rotational freedom .
Pyrimidine-Substituted Benzamide Derivatives
reports 4,6-diphenylpyrimidine benzamide derivatives (e.g., 5a–5f, 6a–6f). These differ significantly:
- Core structure: Benzamide vs. pyranone ester in the target compound. Amide groups enable hydrogen-bond donor-acceptor interactions, unlike esters.
- Pyrimidine substitution: 4,6-Diphenylpyrimidine () vs. 4,6-dimethylpyrimidine (target).
Biological Activity
The compound [6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrimidine ring, a pyran ring, and a benzoate group, which contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Weight | 364.44 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and ethanol |
| LogP | 3.5 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfanyl group can form covalent bonds with active site residues in enzymes, potentially inhibiting their activity. Additionally, the nitro group may participate in redox reactions, leading to the generation of reactive intermediates that disrupt cellular processes.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to specific receptors, altering their activity and downstream signaling pathways.
- Antioxidant Activity : The redox-active nitro group can scavenge free radicals, providing protective effects against oxidative stress.
Biological Activity
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown effectiveness against several bacterial strains.
- Anticancer Properties : Preliminary data suggest that the compound may inhibit cancer cell proliferation in vitro.
- Anti-inflammatory Effects : It has been observed to reduce pro-inflammatory cytokine production.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
Antimicrobial Efficacy :
- A study assessed the compound's activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 -
Anticancer Activity :
- In vitro tests on human breast cancer cell lines (MCF-7) revealed that the compound reduced cell viability by approximately 70% at a concentration of 100 µM after 48 hours.
Concentration (µM) Cell Viability (%) 0 100 10 85 50 60 100 30 -
Anti-inflammatory Effects :
- A study demonstrated that treatment with the compound significantly decreased TNF-alpha levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Q & A
Q. What are the key synthetic steps and reaction conditions for synthesizing [6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate?
The synthesis involves multi-step reactions starting with pyran and pyrimidine precursors. Key steps include:
- Coupling of pyran and pyrimidine moieties : A sulfanyl group bridges the 4-oxopyran-3-yl and 4,6-dimethylpyrimidin-2-yl groups via nucleophilic substitution.
- Esterification : The 4-methylbenzoate group is introduced through acid-catalyzed esterification. Critical parameters include temperature (60–80°C), solvent polarity (e.g., DMF or dichloromethane), and catalysts (e.g., triethylamine for deprotonation). Continuous flow reactors may enhance scalability .
Q. Which spectroscopic and crystallographic methods are used for structural characterization?
- NMR spectroscopy : - and -NMR identify proton environments and carbon frameworks, particularly the sulfanyl-methyl bridge (δ ~3.8–4.2 ppm) and pyrimidine/pyran carbonyl signals (δ ~160–170 ppm).
- X-ray crystallography : Resolves bond lengths (e.g., C–S bond ~1.8 Å) and dihedral angles between fused rings.
- IR spectroscopy : Confirms ester C=O (1720–1740 cm) and pyranone C=O (1680–1700 cm) .
Q. What functional groups dictate the compound’s reactivity?
Key reactive sites include:
- Sulfanyl group (-S-) : Prone to oxidation (e.g., to sulfoxides) or nucleophilic substitution.
- Pyranone carbonyl : Participates in keto-enol tautomerism and hydrogen bonding.
- Pyrimidine ring : Engages in π-π stacking and acts a hydrogen bond acceptor.
- Ester group : Hydrolyzes under basic conditions to carboxylic acid .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
Optimization strategies include:
- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfanyl group coupling efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Lower temperatures (~40°C) reduce side reactions during esterification.
- Purification techniques : Gradient column chromatography (silica gel, hexane/EtOAc) isolates the product with >95% purity .
Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
Contradictions may arise from assay conditions or target specificity. Methodological approaches include:
- Dose-response profiling : Establish IC values across multiple cell lines.
- Molecular docking : Predict binding affinity to enzymes (e.g., kinases) versus off-target receptors.
- Comparative studies : Benchmark against structurally similar compounds (Table 1) to isolate structure-activity relationships .
Table 1 : Comparative Bioactivity of Analogous Compounds
| Compound | Key Structural Feature | Reported Activity |
|---|---|---|
| 4-Chlorophenyl pyrimidine derivative | Chloro-substituted phenyl | Antimicrobial (MIC: 8 µg/mL) |
| Benzothieno-pyrimidine core | Fused thiophene-pyrimidine | Anticancer (IC: 12 µM) |
| Target compound | Sulfanyl-methyl bridge | Dual kinase inhibition/ROS modulation |
Q. What computational methods predict the compound’s reactivity and stability?
- DFT calculations : Model electron density to identify nucleophilic/electrophilic sites (e.g., sulfanyl group’s lone pairs).
- Molecular dynamics (MD) : Simulate solvation effects and conformational stability in aqueous vs. lipid membranes.
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. methoxy groups) with logP and bioavailability .
Q. How does the compound interact with biological targets at the molecular level?
Mechanistic studies involve:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified enzymes (e.g., K ~0.5 µM for tyrosine kinases).
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.
- Fluorescence quenching : Monitor conformational changes in target proteins upon binding .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
